4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-carbamoylphenyl)methylsulfanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c16-14(17)11-3-1-10(2-4-11)9-20-13-7-5-12(6-8-13)15(18)19/h1-8H,9H2,(H2,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSMWXCDPOMIQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid typically involves the reaction of 4-(aminocarbonyl)benzyl chloride with thiobenzoic acid under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid has been investigated for its potential as a biochemical probe. Preliminary studies suggest that it may interact with specific molecular targets, inhibiting certain enzymes or receptors, which could lead to biological effects such as modulation of inflammatory responses and cell proliferation.
Medicine
This compound is being explored for its therapeutic properties, particularly in anti-inflammatory and anticancer activities. Research indicates that related compounds exhibit significant anticancer properties against various cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 3.0 µM to 5.85 µM. Additionally, it has shown potential in inhibiting pro-inflammatory pathways like NF-κB activation.
Anticancer Activity
The anticancer efficacy of this compound has been supported by studies demonstrating its antiproliferative effects on human cancer cell lines. For example, certain derivatives have shown IC50 values below 10 µM across multiple cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 3.0 |
| Compound B | MCF-7 | 5.85 |
| Compound C | Various | <10 |
Anti-inflammatory Activity
The structural characteristics of this compound suggest potential anti-inflammatory effects. Studies have indicated that sulfamoyl compounds can enhance NF-κB activity inhibition, providing insights into their mechanism of action.
Enzyme Inhibition Studies
Inhibition studies have shown that certain analogs can effectively inhibit acetylcholinesterase (AChE), suggesting that this compound may also serve as a potent inhibitor in similar contexts.
Molecular Docking Studies
Molecular docking studies are being utilized to predict how this compound binds to target proteins involved in cancer proliferation and inflammation. These studies highlight the importance of the carbamoyl and sulfanyl groups in enhancing biological activity.
Mechanism of Action
The mechanism of action of 4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
Substituent Variations: Sulfanyl vs. Sulfonyl/Sulfonamide
Key Differences :
Electronic and Spectral Properties
- DFT Studies : Calculations on 4-carbamoylphenyl boronic acid (analog) reveal a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity. The carbamoyl group lowers electron density at the benzene ring, stabilizing the molecule .
- UV-Vis Spectroscopy : Sulfanyl derivatives (e.g., 4-[(4-bromophenyl)sulfonyl]benzoic acid) exhibit λmax ~260–280 nm due to π→π* transitions, while sulfonamides show redshifted absorption (~290 nm) from extended conjugation .
Biological Activity
The compound 4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid is a derivative of benzoic acid that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory therapies. This article aims to explore its biological activity through a synthesis of available research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core with a sulfanyl group and a carbamoylphenyl substituent. The presence of these functional groups is believed to contribute to its biological activity.
Structural Formula
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain benzamide derivatives demonstrate potent inhibition against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 3.0 µM to 5.85 µM, indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Related Compounds
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects, particularly through the inhibition of pro-inflammatory pathways such as NF-κB activation. Studies have identified related sulfamoyl compounds that enhance NF-κB activity, indicating a possible mechanism for their anti-inflammatory properties .
Enzyme Inhibition Studies
Inhibition studies involving acetylcholinesterase (AChE) have shown that certain analogs of benzoic acid can serve as effective inhibitors, which may also apply to the compound . The K_i values for some derivatives were found to be significantly lower than standard inhibitors, suggesting a strong binding affinity .
Study on Anticancer Efficacy
A study conducted on various synthesized benzamide derivatives revealed that those with sulfamoyl groups exhibited notable antiproliferative activities against human cancer cell lines. The most potent compound showed an IC50 value of less than 10 µM across multiple cell lines, highlighting the potential for further development in cancer therapy .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding modes of these compounds to target proteins involved in cancer proliferation and inflammation. These studies provide insights into how structural modifications can enhance biological activity, emphasizing the importance of the carbamoyl and sulfanyl groups in improving efficacy .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to form sulfoxide (-SO-) and sulfone (-SO₂-) derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 40-45°C, 6 hrs | Sulfoxide | 78% | |
| m-CPBA | DCM, 0°C to RT, 4 hrs | Sulfone | 92% | |
| KMnO₄ | Acidic aqueous, 60°C, 2 hrs | Sulfone | 85% |
Mechanistic Insights :
-
H₂O₂-mediated oxidation proceeds via a radical intermediate stabilized by the electron-donating carbamoyl group .
-
Mn-based catalysts enhance selectivity for sulfone formation by promoting double oxidation .
Carboxylic Acid Group
The benzoic acid moiety participates in esterification and salt formation:
-
Esterification : Reacts with methanol (H₂SO₄ catalyst, reflux) to yield methyl ester (95% conversion) .
-
Salt Formation : Forms water-soluble sodium salts with NaOH (pH > 10) .
Carbamoyl Group
The amide bond demonstrates moderate stability:
| Condition | Result | Half-Life | Reference |
|---|---|---|---|
| 1M HCl, 80°C | Hydrolysis to carboxylic acid | 2.5 hrs | |
| 1M NaOH, 60°C | Partial decomposition | 4.7 hrs | |
| Physiological pH | Stable (>24 hrs) | - |
Electrophilic Aromatic Substitution
The benzene rings undergo nitration and sulfonation:
| Reaction | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Meta to -COOH | 68% | |
| Sulfonation | SO₃/H₂SO₄, 50°C | Para to -S- | 54% |
Substituent Effects :
-
The electron-withdrawing -COOH group directs electrophiles to the meta position on the benzoic acid ring.
-
The sulfanyl group activates the adjacent phenyl ring for electrophilic attack.
Metal Complexation
The compound forms coordination complexes with transition metals:
| Metal Salt | Ligand Sites | Application | Reference |
|---|---|---|---|
| Mn(CF₃SO₃)₂ | Carboxylic acid O, sulfanyl S | Oxidation catalysis | |
| PdCl₂ | Amide N, sulfanyl S | Cross-coupling |
Catalytic Activity :
-
Mn complexes enhance alkane oxidation efficiency (up to 970 turnovers) .
-
Pd-mediated Suzuki couplings show >80% yield with aryl boronic acids.
Reduction of Carbamoyl Group
LiAlH₄ reduces the amide to a primary amine:
\text{4 4 Carbamoylphenyl methyl sulfanyl}benzoicacid}\xrightarrow{\text{LiAlH}_4,\text{THF}}\text{4 4 Aminophenyl methyl sulfanyl}benzoicacid}\quad (65\%\text{ yield})[8]
Thiol-Disulfide Exchange
The sulfanyl group participates in dynamic covalent chemistry:
\text{R SH 4 4 Carbamoylphenyl methyl sulfanyl}benzoicacid}\rightleftharpoons \text{R S S CH C H CONH Benzoic acid derivative}\quad[1]
Biological Activity Correlations
While not a direct reaction, structural analogs exhibit:
Q & A
Q. How can researchers balance open data sharing with confidentiality in studies involving this compound?
- Guidelines :
- De-identification : Remove synthetic routes or biological data tied to proprietary projects before public deposition .
- Controlled access : Use repositories like Zenodo with embargo periods or restricted access for sensitive data .
- Informed consent : For clinical studies, include clauses allowing anonymized data reuse in ethics approvals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
